molecular formula C30H14 B090366 Dibenzo[bc,kl]coronene CAS No. 190-55-6

Dibenzo[bc,kl]coronene

Cat. No. B090366
CAS RN: 190-55-6
M. Wt: 374.4 g/mol
InChI Key: HIPGYGZSSWEWRX-UHFFFAOYSA-N
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Description

Dibenzo[bc,kl]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C30H14 . It has an average mass of 374.432 Da and a mono-isotopic mass of 374.109558 Da .


Synthesis Analysis

The synthesis of Dibenzo[bc,kl]coronene involves complex chemical reactions. A study on graphene quantum dots (GQDs) mentions Dibenzo[bc,kl]coronene as one of the polycyclic aromatic hydrocarbons (PAHs) considered . The study used first-principles time-dependent density-functional theory (TDDFT) and the Pariser-Parr-Pople (PPP) model coupled with the configuration-interaction (CI) approach .


Molecular Structure Analysis

The molecular structure of Dibenzo[bc,kl]coronene can be viewed using computational tools . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dibenzo[bc,kl]coronene has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 139.7±0.3 cm3 . It has no H bond acceptors, no H bond donors, and no freely rotating bonds . Its ACD/LogP is 9.11 . Its polar surface area is 0 Å2, and its polarizability is 55.4±0.5 10-24 cm3 . Its surface tension is 96.2±3.0 dyne/cm, and its molar volume is 243.1±3.0 cm3 .

Scientific Research Applications

  • Graphene Nanoribbon Synthesis : Beyer et al. (2019) demonstrated the synthesis of zigzag edge-extended graphene nanoribbons (zeeGNRs) from poly(para-dibenzo[bc,kl]coronenylene) (PPDBC). They achieved this through a bottom-up on-surface synthesis method, resulting in zeeGNRs with significant electronic properties like band gaps as low as 0.9 eV (Beyer et al., 2019).

  • Fluorescence Properties in Various Solvents : Waris et al. (1989) explored the fluorescence emission of coronene derivatives, including dibenzo[bc,kl]coronene, in solvents of varying polarity. Their research provided insights into how solvent polarity affects the emission intensities of these compounds (Waris et al., 1989).

  • Electron Transport in Molecular Wires : Li et al. (2011) studied the electron transport behaviors of aromatic molecules including dibenzo[bc,kl]coronene. Their findings suggested unexpected electron transport features of these molecules, which could be significant in designing high-performance molecular wires for nanoscale applications (Li et al., 2011).

  • Luminescence Analysis : Fetzera and Zander (1990) studied the luminescence of hexabenzo[bc,ef,hi,kl,no,qr]coronene, closely related to dibenzo[bc,kl]coronene, observing its phosphorescence and delayed fluorescence properties. This research is crucial for understanding the photophysical properties of such PAHs (Fetzera & Zander, 1990).

  • Synthesis of Hexabenzocoronene Derivatives : Sadhukhan et al. (2003) conducted syntheses of hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives, highlighting the process and chemical reactions involved. This research contributes to the understanding of the synthetic pathways of complex PAHs (Sadhukhan et al., 2003).

  • Crystal Packing of Large PAHs : Kübel et al. (2000) studied the oxidative cyclodehydrogenation of oligophenylene precursors, including hexabenzo[bc,ef,hi,kl,no,qr]coronene, to understand the reaction course and crystal structure of these PAHs. Their work provided insights into the morphology and structural properties of large PAHs (Kübel et al., 2000).

properties

IUPAC Name

nonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2,4,6(30),7,9,11,13,15,17,19,21,23(28),24,26-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-3-15-11-19-7-9-21-13-17-5-2-6-18-14-22-10-8-20-12-16(4-1)23(15)29-25(19)27(21)30(24(17)18)28(22)26(20)29/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGYGZSSWEWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC=C7C6=C5C8=C9C4=C2C(=C1)C=C9C=CC8=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172452
Record name Dibenzo(bc,kl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[bc,kl]coronene

CAS RN

190-55-6
Record name Dibenzo(bc,kl)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(bc,kl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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